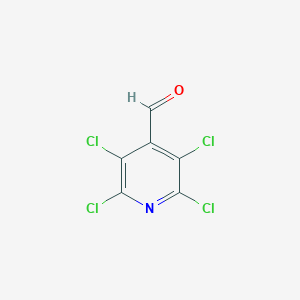

2,3,5,6-Tetrachloropyridine-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,5,6-Tetrachloropyridine-4-carbaldehyde is a chemical compound with the molecular formula C6HCl4NO and a molecular weight of 244.89 . It is also known by its CAS number 68054-26-2 .

Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrachloropyridine-4-carbaldehyde consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The 2,3,5,6 positions of the ring are substituted with chlorine atoms, and the 4 position is substituted with a carbaldehyde group (C=O) .Physical And Chemical Properties Analysis

The boiling point of 2,3,5,6-Tetrachloropyridine-4-carbaldehyde is predicted to be 302.6±37.0 °C and its density is predicted to be 1.723±0.06 g/cm3 . Its pKa value is predicted to be -6.83±0.50 .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

- The Vilsmeier–Haack reaction was employed to synthesize novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which were further utilized to prepare chalcone analogues and dipyrazolopyridines, demonstrating the utility of pyridine carbaldehydes in constructing complex heterocyclic frameworks (Quiroga et al., 2010).

Organic Synthesis and Catalysis

- A study on acetic acid promoted redox annulations highlighted the dual C–H bond functionalization of 2-alkylquinoline-3-carbaldehydes and related pyridine analogues, showcasing the application in organic synthesis through a cosolvent role of acetic acid (Zhu & Seidel, 2017).

Ligand Synthesis and Stability

- Research into carbohydrate-derived oxime ethers from functionalized aldehydes, including pyridine-2-carbaldehyde, presented new CN ligands stable towards hydrolysis, offering insights into ligand synthesis for catalytic applications (Brunner, Schönherr, & Zabel, 2001).

Anion Binding Properties

- Tetrakis(1H-pyrrole-2-carbaldehyde) derivatives were synthesized and their anion binding properties examined, indicating potential in designing receptors for specific anions, which is significant for developing sensor technologies (Deliomeroglu, Lynch, & Sessler, 2014).

Antimicrobial Activities

- The green synthesis of pyridine-2-carbaldehyde-based chalcones under solvent-free conditions using mesoporous materials was investigated, along with their antimicrobial activities, showcasing the pharmaceutical applications of these compounds (Prathipati & Sanasi, 2022).

Eigenschaften

IUPAC Name |

2,3,5,6-tetrachloropyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl4NO/c7-3-2(1-12)4(8)6(10)11-5(3)9/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXFGJSLCCZMET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376650 |

Source

|

| Record name | 2,3,5,6-tetrachloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrachloropyridine-4-carbaldehyde | |

CAS RN |

68054-26-2 |

Source

|

| Record name | 2,3,5,6-tetrachloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)

![N-acetyl-N-{5-[(Z)-(4-chlorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350333.png)

![2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350338.png)

![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide](/img/structure/B1350350.png)